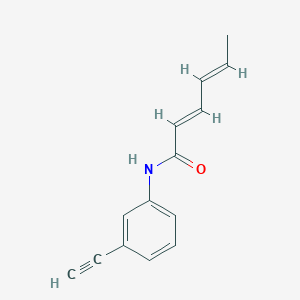![molecular formula C21H27N3O2 B5322701 2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5322701.png)
2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB is a small molecule that belongs to the class of benzylpiperazine derivatives.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the serotonin transporter, a protein that regulates the levels of serotonin in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide is that it is relatively easy to synthesize and purify. In addition, this compound has been shown to have low toxicity in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its therapeutic potential. Another limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide. One area of research is to further investigate the mechanism of action of this compound. This could involve studying the interaction of this compound with specific enzymes and receptors in the body. Another area of research is to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide involves the reaction of 4-methoxybenzaldehyde with 4-(4-methyl-1-piperazinyl)benzylamine in the presence of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography. The yield of this compound is around 70%, and the purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. In addition, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-23-11-13-24(14-12-23)19-7-3-18(4-8-19)16-22-21(25)15-17-5-9-20(26-2)10-6-17/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYVQTAFWXLKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine](/img/structure/B5322618.png)
![4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5322620.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5322637.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322645.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322648.png)
![2-cyclopent-2-en-1-yl-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5322654.png)
![N-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide](/img/structure/B5322664.png)
![N-[5-({[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5322676.png)
![2-methyl-N-{[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}tetrahydrofuran-2-carboxamide](/img/structure/B5322682.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322684.png)

![(5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5322695.png)
![4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5322714.png)